molecular formula C8F17IO3S B3031773 9-Iodoperfluoro-3-oxanonanesulphonyl fluoride CAS No. 67990-77-6

9-Iodoperfluoro-3-oxanonanesulphonyl fluoride

Cat. No.: B3031773
CAS No.: 67990-77-6
M. Wt: 626.03 g/mol
InChI Key: WMGJCXNIUILZCW-UHFFFAOYSA-N
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Description

9-Iodoperfluoro-3-oxanonanesulphonyl fluoride is a chemical compound with the molecular formula C8F17IO3S. It is known for its unique properties, particularly its high fluorine content, which imparts significant chemical stability and resistance to degradation. This compound is used in various scientific research applications, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Iodoperfluoro-3-oxanonanesulphonyl fluoride typically involves the iodination of perfluorinated precursors. One common method includes the reaction of perfluoroalkyl iodides with sulfonyl fluoride groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

9-Iodoperfluoro-3-oxanonanesulphonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the fluorinated groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield perfluoroalkyl sulfonamides, while reactions with thiols can produce perfluoroalkyl thioethers.

Scientific Research Applications

9-Iodoperfluoro-3-oxanonanesulphonyl fluoride is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex fluorinated compounds.

    Biology: The compound is used in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: It is explored for its potential in drug development, particularly in creating stable and bioactive fluorinated pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with high chemical resistance and stability.

Mechanism of Action

The mechanism of action of 9-Iodoperfluoro-3-oxanonanesulphonyl fluoride involves its interaction with specific molecular targets. The fluorinated groups provide stability and resistance to metabolic degradation, making it an attractive candidate for drug development. The sulfonyl fluoride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctanesulfonyl fluoride: Similar in structure but lacks the iodine atom.

    Perfluorobutanesulfonyl fluoride: A shorter chain analog with similar chemical properties.

    Perfluorodecanesulfonyl fluoride: A longer chain analog with increased hydrophobicity.

Uniqueness

9-Iodoperfluoro-3-oxanonanesulphonyl fluoride is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other perfluorinated sulfonyl fluorides. This uniqueness makes it valuable for specific applications where iodine’s reactivity is advantageous, such as in radiolabeling and organic synthesis.

Properties

IUPAC Name

2-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F17IO3S/c9-1(10,3(13,14)5(17,18)26)2(11,12)4(15,16)6(19,20)29-7(21,22)8(23,24)30(25,27)28
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGJCXNIUILZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17IO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458595
Record name 9-Iodoperfluoro-3-oxanonanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67990-77-6
Record name 2-[(1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodohexyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67990-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Iodoperfluoro-3-oxanonanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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